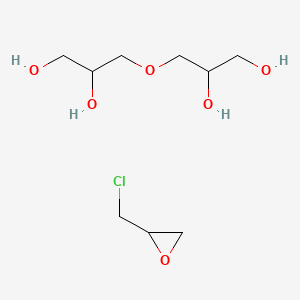
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is a chemical compound with the molecular formula C₉H₁₉ClO₆ and a molecular weight of 258.697 g/mol . This compound is known for its unique structure, which includes both an oxirane ring and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol typically involves the reaction of 2-(Chloromethyl)oxirane with glycerol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol involves its ability to interact with various molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the additional hydroxyl groups.
Glycidyl chloride: Another related compound with an oxirane ring and a chloromethyl group.
Glycerol derivatives: Compounds with multiple hydroxyl groups but without the oxirane ring.
Uniqueness
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is unique due to its combination of an oxirane ring and multiple hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Propriétés
Numéro CAS |
68134-62-3 |
|---|---|
Formule moléculaire |
C9H19ClO6 |
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O5.C3H5ClO/c7-1-5(9)3-11-4-6(10)2-8;4-1-3-2-5-3/h5-10H,1-4H2;3H,1-2H2 |
Clé InChI |
FYNLDVDUVKWRDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(C(COCC(CO)O)O)O |
Numéros CAS associés |
68134-62-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


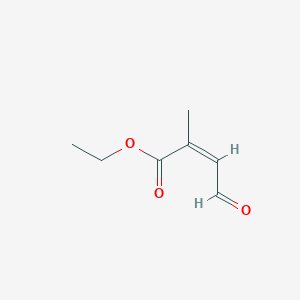
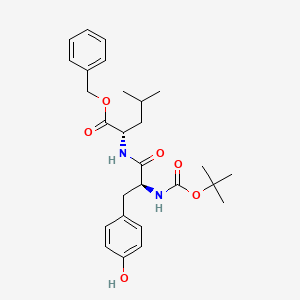


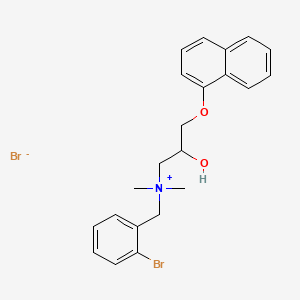


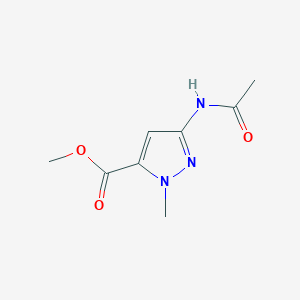
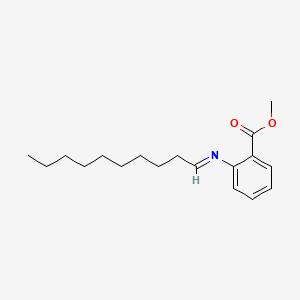
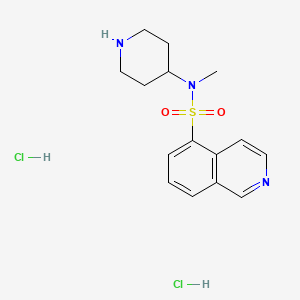
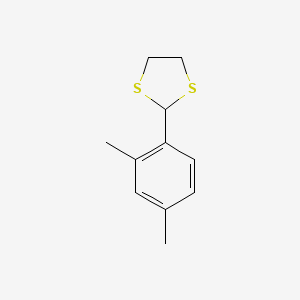

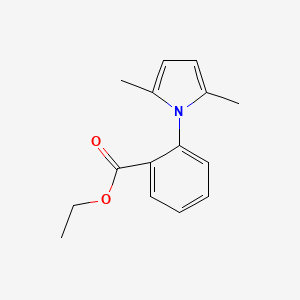
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
